Cas no 896059-36-2 (8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-Ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally complex purine derivative with potential applications in medicinal chemistry and biochemical research. Its imidazopurine core, coupled with ethyl and methoxyethyl substituents, enhances its binding affinity and selectivity for specific biological targets. The compound's methylation pattern improves metabolic stability, while the methoxyethyl group may influence solubility and pharmacokinetic properties. This derivative is of interest for investigating adenosine receptor interactions or enzyme inhibition studies. Its well-defined structure allows for precise modifications, making it a valuable intermediate in the synthesis of more specialized analogs for therapeutic or mechanistic studies.
8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
896059-36-2 structure
Product Name:8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:896059-36-2
MF:C15H21N5O3
MW:319.358942747116
CID:5479057
Update Time:2025-08-05

8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-
    • 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • Inchi: 1S/C15H21N5O3/c1-6-18-9(2)10(3)20-11-12(16-14(18)20)17(4)15(22)19(13(11)21)7-8-23-5/h6-8H2,1-5H3
    • InChI Key: WWYYZMWGHVPMFJ-UHFFFAOYSA-N
    • SMILES: N12C(C)=C(C)N(CC)C1=NC1=C2C(=O)N(CCOC)C(=O)N1C

8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Introduction to 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 896059-36-2) and Its Emerging Applications in Chemical Biology

The compound 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione, identified by its CAS number 896059-36-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the purine derivatives family, a class of molecules widely recognized for their diverse biological activities. The structural features of this compound, including its imidazopyrimidinone core and various substituents such as ethyl and methoxy groups, contribute to its unique chemical properties and biological interactions.

Recent advancements in medicinal chemistry have highlighted the importance of purine-based scaffolds in the development of novel therapeutic agents. The presence of multiple methyl groups in 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione not only enhances its lipophilicity but also influences its binding affinity to biological targets. This has prompted extensive research into its pharmacological profile and potential applications in drug discovery.

In particular, the imidazopyrimidinone moiety is a region of great interest due to its resemblance to natural nucleobases found in DNA and RNA. Such structural similarity often translates into interactions with enzymes and receptors involved in critical cellular processes. Preliminary studies have suggested that 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory pathways. These findings align with the growing interest in developing small-molecule inhibitors as therapeutic tools for chronic diseases.

The synthesis of this compound involves intricate organic transformations that highlight the expertise required in modern synthetic chemistry. The introduction of ethyl and methoxy substituents at specific positions demands precise control over reaction conditions to ensure high yield and purity. Techniques such as multi-step functional group interconversions and regioselective substitutions are commonly employed. The successful synthesis not only underscores the synthetic prowess but also paves the way for further structural modifications aimed at optimizing biological activity.

One of the most compelling aspects of 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is its potential as a lead compound for drug development. Researchers are exploring its interactions with various biological targets using computational modeling and experimental approaches. High-throughput screening (HTS) has been particularly valuable in identifying derivatives with enhanced potency or selectivity. The integration of machine learning algorithms into this process has accelerated the identification of promising candidates for further optimization.

The pharmacokinetic properties of this compound are also under scrutiny to ensure its suitability for therapeutic applications. Factors such as solubility، bioavailability، and metabolic stability are critical determinants of a drug's efficacy. Initial pharmacokinetic studies suggest that modifications to the substituent patterns could significantly influence these properties. For instance، replacing certain ethyl groups with fluorinated analogs might enhance metabolic stability while maintaining or improving binding affinity.

Another area of active investigation is the role of 8-ethyl-3-(2-methoxyethyl)-1,6,7-trimethyl-lΗ, ₂Η, ₃Η, ₄Η, ₈Η-imidazo l, ₂-gpurine-l, 4-dione in modulating immune responses. Purine derivatives have long been recognized for their ability to interact with immune cells and signaling pathways. Recent studies have demonstrated that certain purines can modulate T-cell function and cytokine production, making them attractive candidates for immunomodulatory therapies. The unique structure of this compound may offer novel mechanisms to influence immune responses without eliciting off-target effects associated with other immunomodulators.

The versatility of CAS No. 896059-36-2 also extends to its potential applications in diagnostic imaging。 Radiolabeled derivatives have been explored as probes for positron emission tomography (PET) imaging, which is increasingly used in clinical diagnostics due to its high sensitivity and spatial resolution. The ability to label this compound with positron-emitting isotopes without compromising its biological activity opens up possibilities for non-invasive monitoring of disease progression or treatment response.

In conclusion، 8-ethyl-l、 6、 7-trimethyl-lΗ、 ₂Η、 ₃Η、 ₄Η、 ₈Η-imidazo l, ₂-gpurine-l, 4-dione (CAS No. 896059 -36 -z) stands out as a promising molecule with broad applications in chemical biology и pharmaceutical research。 Its unique structural features и diverse biological activities make it an attractive candidate for further exploration in drug discovery и therapeutic development。 As research continues to uncover new insights into its mechanisms и potential uses، this compound is poised to play a significant role in advancing medical science и improving patient care.

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